N,N,N'',N''-Tetrabutyldiethylenetriamine
Overview
Description
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine: is an organic compound with the molecular formula C20H45N3 . It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl chloride in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: : In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides are common reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Mechanism of Action
The mechanism by which N,N,N’‘,N’'-Tetrabutyldiethylenetriamine exerts its effects involves its ability to form stable complexes with various molecules. This is primarily due to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions and other electrophilic species. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
N,N,N’‘,N’'-Tetraethyldiethylenetriamine: Similar structure but with ethyl groups instead of butyl groups.
N,N,N’‘,N’'-Tetramethyldiethylenetriamine: Similar structure but with methyl groups instead of butyl groups.
N,N,N’‘,N’'-Tetraoctyldiethylenetriamine: Similar structure but with octyl groups instead of butyl groups.
Uniqueness: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its specific combination of butyl groups and diethylenetriamine backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics .
Properties
IUPAC Name |
N',N'-dibutyl-N-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N3/c1-5-9-15-22(16-10-6-2)19-13-21-14-20-23(17-11-7-3)18-12-8-4/h21H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVBJQIWZHCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591011 | |
Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100173-92-0 | |
Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N'',N''-Tetrabutyldiethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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